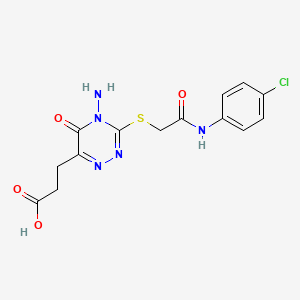![molecular formula C14H13ClN6O3 B2662357 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide CAS No. 2034369-28-1](/img/structure/B2662357.png)
5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Pyrazines, on the other hand, are a class of organic compounds with the formula C4H4N2. They are aromatic and contain two nitrogen atoms in a six-membered ring, leading to a wide range of potential chemical behaviors and reactivity.
Synthesis Analysis
Triazoles can be synthesized via a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are typically established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazoles and pyrazines can be quite complex due to the presence of multiple nitrogen atoms and the potential for various substitutions on the ring. The exact structure would depend on the specific substituents present on the ring .Chemical Reactions Analysis
The chemical reactions involving triazoles can be quite diverse due to the presence of multiple reactive nitrogen atoms. For example, they can undergo reactions with hydrazonoyl chlorides in the presence of triethylamine .Physical and Chemical Properties Analysis
The physical and chemical properties of triazoles and pyrazines can vary widely depending on their specific structure. For example, some triazoles are known to have antimicrobial, anticancer, antioxidant, and antihypertensive activity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Antibacterial and Antifungal Applications : Compounds structurally related to 5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide have been synthesized and evaluated for their antimicrobial properties. For instance, Hassan (2013) discussed the synthesis of various 2-pyrazoline and pyrazole derivatives, demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, which highlights the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Synthesis of Pyrazolo and Triazolo Pyrimidines : Research by Sweidan et al. (2020) involved the synthesis of pyrazolo[1,5-α]pyrimidine and triazolo[1,5-α]pyrimidine derivatives, indicating a methodological advancement in the synthesis of complex heterocyclic compounds that could be pivotal in drug development and research on biological activities (Sweidan et al., 2020).
Herbicidal Activity : Moran (2003) found that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds showed excellent herbicidal activity, suggesting the potential use of these compounds in agricultural applications to control unwanted vegetation (Moran, 2003).
Potential in Drug Discovery
- Antitumor and Antifungal Activities : Fedotov et al. (2022) synthesized 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and studied their properties, indicating promising biological potential and the possibility of affecting various biological targets, which underscores the importance of such compounds in medicinal chemistry and drug discovery (Fedotov et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6O3/c1-2-24-14-11-20-19-10(21(11)4-3-16-14)7-18-12(22)8-5-9(15)13(23)17-6-8/h3-6H,2,7H2,1H3,(H,17,23)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEJSWZVUJMWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-7-hydroxy-N-(3-(methylthio)phenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2662274.png)
![N-(1-cyanocyclopentyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2662275.png)

![(E)-3-(((3-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662277.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2662278.png)
![2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2662281.png)
![1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2662283.png)


![4-Methyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-2-carboxylic acid](/img/structure/B2662288.png)
![3-(Diethylamino)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2662292.png)


![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)
